Cevipabulin succinate anhydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

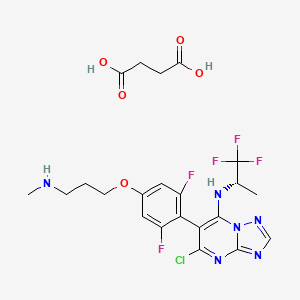

Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Aplicaciones Científicas De Investigación

Pharmacological Characteristics

Pyrisoxazole functions primarily as a demethylation inhibitor fungicide, targeting the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. Studies have demonstrated its efficacy against several fungal pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea.

Efficacy Against Fungal Pathogens

- Sclerotinia sclerotiorum : Research indicates that pyrisoxazole shows significant protective and curative activity against this pathogen in oilseed rape. The median effective concentration (EC50) values for mycelial growth inhibition ranged from 0.0214 to 0.5443 μg mL−1, with a mean EC50 of 0.2329 ± 0.1048 μg mL−1 .

- Botrytis cinerea : Pyrisoxazole has been shown to have a mean EC50 of 0.057 ± 0.029 μg mL−1 against this pathogen, although resistance has been observed in certain mutants .

Stereoselective Behavior and Environmental Impact

Pyrisoxazole possesses two chiral carbon atoms, resulting in four stereoisomers. The stereoselective behavior of these isomers has implications for both efficacy and environmental fate.

Bioaccumulation and Dissipation

- A study using liquid chromatography coupled to mass spectrometry revealed that the bioaccumulation of pyrisoxazole in earthworms was stereoselective, with specific isomers being preferentially accumulated .

- In terms of environmental dissipation, significant differences were noted between application methods (foliar vs. soil irrigation), with certain isomers degrading more rapidly under specific conditions .

Case Studies and Field Trials

Field trials have demonstrated the practical applications of pyrisoxazole in managing crop diseases.

Resistance Mechanisms

The emergence of resistant strains poses challenges for the effective use of pyrisoxazole. Research has identified mutations in the CYP51 gene that confer resistance to Botrytis cinerea, indicating the need for integrated pest management strategies that include rotation with other fungicides to mitigate resistance development .

Análisis De Reacciones Químicas

Structural Modifications and Analogs

Key analogs of cevipabulin succinate were synthesized to explore structure-activity relationships (SAR). Modifications focus on the trifluoropropanyl side chain and triazolopyrimidinyl core .

Key Analogs:

-

Compound 1 failed to bind the novel α-tubulin site, confirming the trifluoropropanyl group’s role in stabilizing interactions with αY224 .

-

Compound 2 retained binding to the vinblastine site but lost tubulin degradation activity .

Hydrolysis and Stability

Cevipabulin succinate undergoes pH-dependent dissociation in physiological conditions, releasing the free base. Stability studies indicate:

-

Proteasome inhibitor MG132 blocked tubulin degradation, confirming a ubiquitin-proteasome pathway .

-

No ester hydrolysis observed, as the succinate forms a salt rather than a labile ester .

Binding-Induced Conformational Changes

Cevipabulin binding to α-tubulin induces structural rearrangements critical for its activity:

-

α-T5 Loop Displacement : Pushes the loop outward, disrupting hydrogen bonds stabilizing non-exchangeable GTP .

-

GTP Exchange : Reduces GTP affinity by 60%, enabling GDP replacement (LC-MS/MS data) .

Key Interactions:

Comparative Binding Kinetics

Cevipabulin exhibits dual-binding kinetics to tubulin:

| Site | Kd (μM) | Role |

|---|---|---|

| Vinblastine (β-tubulin) | 0.90 ± 0.24 | Inhibits polymerization |

| Novel α-tubulin site | 0.97 ± 0.15 | Induces degradation via GTP exchange |

Propiedades

Número CAS |

852954-80-4 |

|---|---|

Fórmula molecular |

C22H24ClF5N6O5 |

Peso molecular |

582.9 g/mol |

Nombre IUPAC |

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1 |

Clave InChI |

OVAKAPOZRCLUHN-FVGYRXGTSA-N |

SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

SMILES isomérico |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

SMILES canónico |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

Key on ui other cas no. |

852954-80-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.